
4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-2-(2-フルオロフェニル)-6-メチルピリミジンは、ピリミジンファミリーに属する有機化合物です。ピリミジンは、ピリジンと類似した複素環式芳香族有機化合物であり、医薬品、農薬、材料科学における幅広い用途で知られています。ピリミジン環上のクロロ、フルオロ、メチル置換基の存在は、その化学反応性を高め、さまざまな用途の可能性を広げています。
2. 製法
合成経路と反応条件
4-クロロ-2-(2-フルオロフェニル)-6-メチルピリミジンの合成は、いくつかの合成経路で達成できます。一般的な方法の1つは、2-フルオロアニリンと4-クロロ-6-メチルピリミジン-2-カルバルデヒドを酸性条件下で反応させることです。この反応は通常、求核性芳香族置換反応機構を通じて進行し、2-フルオロアニリンのアミノ基がピリミジン環の求電子性炭素に攻撃し、その後水が脱離して目的物が生成されます。
工業生産方法
工業的な環境では、4-クロロ-2-(2-フルオロフェニル)-6-メチルピリミジンの生産は、大規模なバッチプロセスまたは連続フロープロセスを含む場合があります。方法の選択は、出発物質の入手可能性、コスト、および目的の生産規模などの要因に依存します。温度、圧力、触媒選択などの反応条件の最適化は、収率と純度を最大化するために重要です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroaniline with 4-chloro-6-methylpyrimidine-2-carbaldehyde under acidic conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 2-fluoroaniline attacks the electrophilic carbon of the pyrimidine ring, followed by the elimination of water to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity.
化学反応の分析
反応の種類
4-クロロ-2-(2-フルオロフェニル)-6-メチルピリミジンは、次の化学反応をいくつか起こします。
求核置換反応: クロロ置換基は、アミン、チオール、アルコキシドなどの求核剤によって置換される可能性があります。
求電子性芳香族置換反応: ピリミジン環は、クロロ基にオルトまたはパラの位置で、ニトロ化やスルホン化などの求電子性置換反応を起こすことができます。
酸化と還元: この化合物は、適切な条件下で酸化または還元されて、さまざまな誘導体を形成することができます。
一般的な試薬と条件
求核置換反応: ジメチルスルホキシド (DMSO) やジメチルホルムアミド (DMF) などの極性非プロトン性溶媒中のナトリウムアミド、チオ尿素、またはナトリウムアルコキシドなどの試薬。
求電子性芳香族置換反応: ニトロ化には硝酸、スルホン化には硫酸などの試薬。
酸化と還元: 過マンガン酸カリウムなどの酸化剤または水素化リチウムアルミニウムなどの還元剤。
生成される主な生成物
求核置換反応: さまざまな官能基を持つ置換ピリミジンの生成。
求電子性芳香族置換反応: ニトロまたはスルホニル誘導体の生成。
酸化と還元: ヒドロキシル化または脱ハロゲン化誘導体の生成。
4. 科学研究への応用
4-クロロ-2-(2-フルオロフェニル)-6-メチルピリミジンは、科学研究において幅広い用途を持っています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗ウイルス性、または抗癌活性を持つ生物活性化合物としての可能性について調査されています。
医学: さまざまな病気の治療のための潜在的な薬物候補として探求されています。
産業: 特定の特性を持つ農薬、染料、材料の開発に使用されています。
科学的研究の応用
4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
作用機序
4-クロロ-2-(2-フルオロフェニル)-6-メチルピリミジンの作用機序は、その特定の用途によって異なります。生物系では、酵素、受容体、または核酸などの分子標的に相互作用する可能性があります。クロロとフルオロ置換基の存在は、これらの標的への結合親和性と特異性を高める可能性があり、生化学的経路と生理学的効果の調節につながります。
6. 類似の化合物との比較
類似の化合物
- 4-クロロ-2-フルオロフェニルイソシアネート
- 4-クロロ-2-フルオロフェニルボロン酸
- 4-クロロ-2-フルオロフェニルアミン
比較
類似の化合物と比較して、4-クロロ-2-(2-フルオロフェニル)-6-メチルピリミジンは、ピリミジン環と特定の置換基の存在により、独自の反応性と潜在的な用途を示しています。安定性、溶解性、反応性などの化学的特性は、他のクロロおよびフルオロ置換芳香族化合物とは大きく異なる場合があり、さまざまな研究および産業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- 4-Chloro-2-fluorophenyl isocyanate
- 4-Chloro-2-fluorophenylboronic acid
- 4-Chloro-2-fluorophenylamine
Comparison
Compared to similar compounds, 4-Chloro-2-(2-fluorophenyl)-6-methylpyrimidine exhibits unique reactivity and potential applications due to the presence of the pyrimidine ring and specific substituents. Its chemical properties, such as stability, solubility, and reactivity, can differ significantly from those of other chloro- and fluoro-substituted aromatic compounds, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H8ClFN2 |
|---|---|
分子量 |
222.64 g/mol |
IUPAC名 |
4-chloro-2-(2-fluorophenyl)-6-methylpyrimidine |
InChI |
InChI=1S/C11H8ClFN2/c1-7-6-10(12)15-11(14-7)8-4-2-3-5-9(8)13/h2-6H,1H3 |
InChIキー |
WUAXXSNQDYTIMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


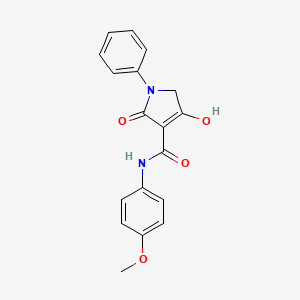
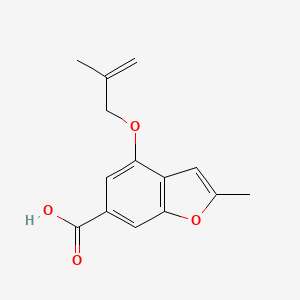
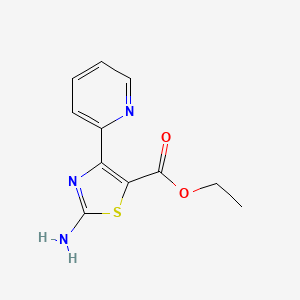
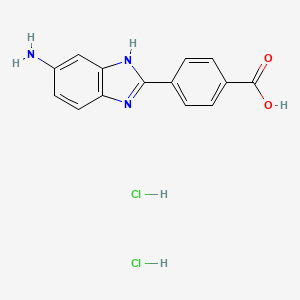
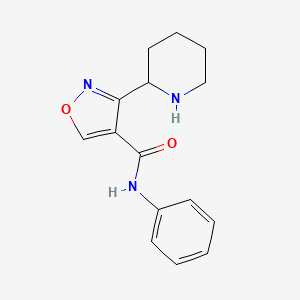

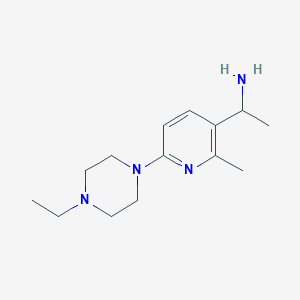
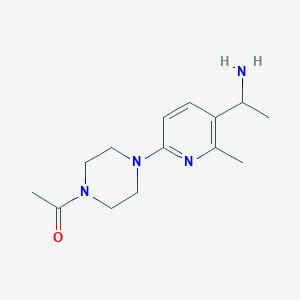
![2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809120.png)
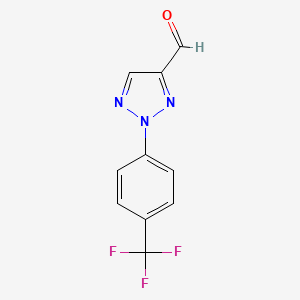
![2-(3-bromo-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11809148.png)



